4-Thiazolemethanethiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

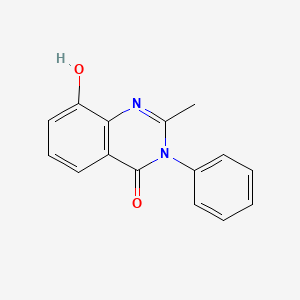

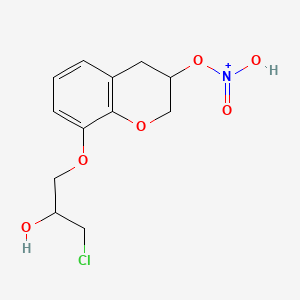

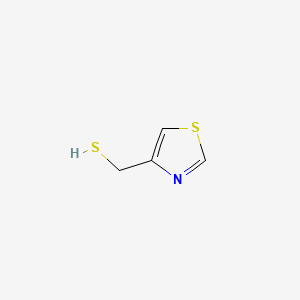

4-Thiazolemethanethiol is a chemical compound with the molecular formula C4H5NS2. It is used in various research and industrial applications .

Synthesis Analysis

The synthesis of 4-Thiazolemethanethiol and its derivatives involves various chemical reactions. For instance, thiazole derivatives have been synthesized through the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide . Another method involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole .Molecular Structure Analysis

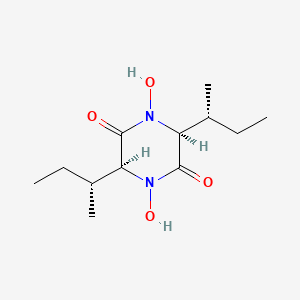

The molecular structure of 4-Thiazolemethanethiol is characterized by the presence of a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms .Chemical Reactions Analysis

The chemical reactions involving 4-Thiazolemethanethiol are complex and can lead to a variety of products. For example, thiazole derivatives have shown significant reactivity in various chemical reactions, leading to the formation of new compounds with potential biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Thiazolemethanethiol include its molecular weight, density, melting point, boiling point, and other related properties .科学的研究の応用

Optoelectronic Devices

4-Thiazolemethanethiol: is utilized in the field of optoelectronics , particularly in devices like dye-sensitized solar cells and organic field-effect transistors . Its molecular structure contributes to high oxidation stability and charge carrier mobility, which are essential for the performance of these devices.

Pharmaceutical Applications

Thiazole derivatives, including those with 4-Thiazolemethanethiol , show a wide range of pharmaceutical activities . They are used in the development of drugs with antimicrobial , antiretroviral , antifungal , anticancer , antidiabetic , anti-inflammatory , anti-Alzheimer , antihypertensive , antioxidant , and hepatoprotective properties .

Material Science

The compound is also significant in material science , where it’s involved in the synthesis of liquid crystals , sensors , and sunscreens . Its unique properties make it suitable for creating materials with specific desired characteristics .

Catalysis

4-Thiazolemethanethiol: plays a role in catalysis , being part of catalysts used in various chemical reactions. Its presence can enhance the efficiency and selectivity of chemical processes .

Antiviral Research

In antiviral research, thiazole derivatives have been shown to target specific viruses like HIV-1 . Oligonucleotides conjugated with the thiazole chain offer a unique approach to targeting and potentially inhibiting the virus .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Thiazole derivatives have been reported to interact with various biological targets such as toll-like receptor 4 (tlr4) in non-small cell lung carcinoma cells , and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Histone Deacetylase (HDAC) in cancer cells .

Mode of Action

Thiazole derivatives have been shown to induce dna damage, cell cycle arrest in the g2/m phase, and apoptosis as indicated by annexin-v staining and the activation of caspases . They also modulate the expression and activity of several factors .

Biochemical Pathways

Thiazole derivatives have been associated with the regulation of cell adhesion molecules (cams) through bioinformatics methods . They have also been linked to the oxidation of Krebs’ cycle intermediates .

Pharmacokinetics

Thiazole derivatives are known to exhibit diverse biological activities, suggesting they may have favorable pharmacokinetic properties .

Result of Action

Thiazole derivatives have been shown to induce apoptosis and inhibit cell migration . They have also demonstrated excellent anticonvulsant activity in both pentylenetetrazole-induced seizures and maximal electroshock seizure tests .

Action Environment

Thiazolo [5,4- d ]thiazole-based organic sensitizers have been designed for producing semitransparent dye-sensitized solar cells (dsscs) for greenhouse integration , suggesting that environmental factors such as light can influence the action of thiazole derivatives.

特性

IUPAC Name |

1,3-thiazol-4-ylmethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS2/c6-1-4-2-7-3-5-4/h2-3,6H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCMPUVRAZFKCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653455 |

Source

|

| Record name | (1,3-Thiazol-4-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104256-57-7 |

Source

|

| Record name | (1,3-Thiazol-4-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-2-methylbenzo[d]thiazol-5-amine](/img/structure/B561250.png)

![(10R,13S)-10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dithiolan]-17(2H)-one](/img/structure/B561255.png)

![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B561256.png)